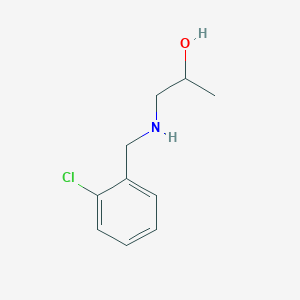
2-(2-Chlorobenzyl)amino-1-methylethanol
カタログ番号 B8621411
分子量: 199.68 g/mol
InChIキー: XNTCJVGYFWBECT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04870074
Procedure details


A mixture of 2-amino-1-methylethanol (25.0 g), 2-chlorobenzaldehyde (51.5 g), sodium bicarbonate (33.6 g), and methanol (1000 ml) is refluxed with stirring for 4 hours. After the reaction mixture is cooled to 10° C., sodium borohydride (13.9 g) is added in small portions, and the resulting mixture is stirred at 25° C. for 1 hour. The solvent is removed under reduced pressure, and the residue is diluted with water and extracted with chloroform. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. The solvent is distilled off under reduced pressure to give the title compound (55.0 g) as an oil.





Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([CH3:5])[OH:4].[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=O.C(=O)(O)[O-].[Na+].[BH4-].[Na+]>CO>[Cl:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH2:9][NH:1][CH2:2][CH:3]([CH3:5])[OH:4] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(O)C
|
|
Name
|
|
|
Quantity
|
51.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture is stirred at 25° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed successively with water and saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled off under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(CNCC(O)C)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
